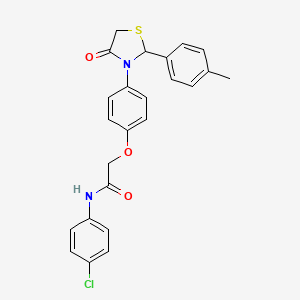
Anti-inflammatory agent 52
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 52 is an orally active, selective cyclooxygenase-2 inhibitor that induces G2/M phase arrest and exhibits anti-HT29 transfer activity. It demonstrates moderate anti-inflammatory efficacy and a notable safety profile, and uniquely inhibits tumor growth in mouse models, indicative of its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 52 involves a multi-step process. One common synthetic route includes the coupling of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . Another method involves the use of thiazole-based Schiff base derivatives synthesized using zinc oxide nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Anti-inflammatory agent 52 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and thiazole derivatives, which exhibit enhanced anti-inflammatory and anticancer activities .
Scientific Research Applications
Anti-inflammatory agent 52 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrimidine and thiazole derivatives.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored for its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs
Mechanism of Action
Anti-inflammatory agent 52 exerts its effects by selectively inhibiting cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting cyclooxygenase-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation. Additionally, it induces G2/M phase arrest in cancer cells, leading to apoptosis and inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A nonsteroidal anti-inflammatory drug that inhibits both cyclooxygenase-1 and cyclooxygenase-2.
Diclofenac: Another nonsteroidal anti-inflammatory drug with similar inhibitory effects on cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory and analgesic properties
Uniqueness
Anti-inflammatory agent 52 is unique due to its selective inhibition of cyclooxygenase-2, which results in fewer gastrointestinal side effects compared to non-selective inhibitors like ibuprofen and diclofenac. Additionally, its ability to induce G2/M phase arrest and exhibit anticancer properties sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H21ClN2O3S |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[4-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-2-4-17(5-3-16)24-27(23(29)15-31-24)20-10-12-21(13-11-20)30-14-22(28)26-19-8-6-18(25)7-9-19/h2-13,24H,14-15H2,1H3,(H,26,28) |
InChI Key |
FUYBXRVZBAFANK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

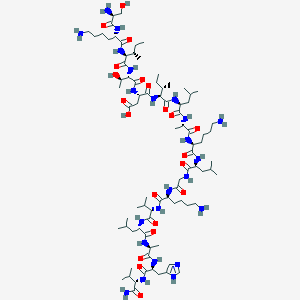
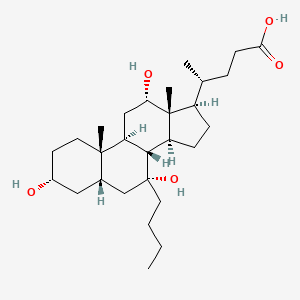
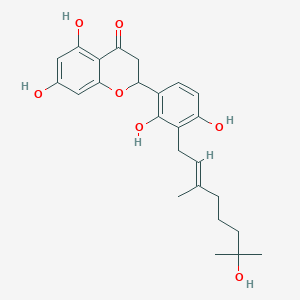
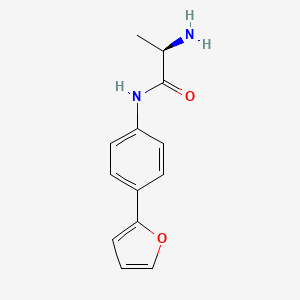
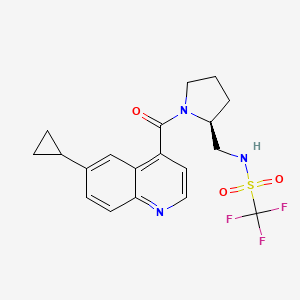
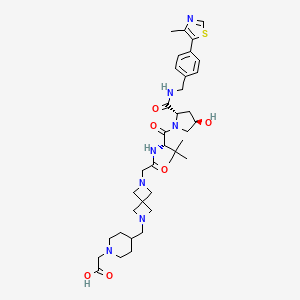
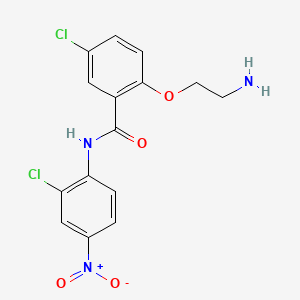
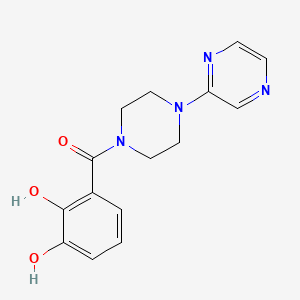

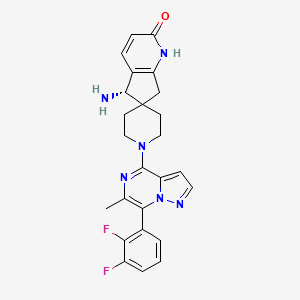

![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
